molecular formula C15H9Cl2NO4 B12616635 [4-Chloro-3-(3-chloro-5-cyanophenoxy)phenoxy]acetic acid CAS No. 920036-23-3

[4-Chloro-3-(3-chloro-5-cyanophenoxy)phenoxy]acetic acid

Cat. No.: B12616635
CAS No.: 920036-23-3
M. Wt: 338.1 g/mol
InChI Key: RGMGXTYAWSMXIL-UHFFFAOYSA-N
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Description

[4-Chloro-3-(3-chloro-5-cyanophenoxy)phenoxy]acetic acid is a synthetic chlorinated phenoxyacetic acid derivative designed for research and development applications. This compound shares structural features with established phenoxyacetic acid herbicides, such as MCPA (4-Chloro-2-methylphenoxy)acetic acid, which function as selective systemic herbicides for post-emergence control of broadleaf weeds . The presence of multiple chlorine atoms and a phenoxy ether linkage is characteristic of this bioactive class of compounds . Researchers are investigating such derivatives to study the relationship between their molecular structure, reactivity, and biological activity, as subtle changes in substitution patterns on the aromatic rings can significantly influence physicochemical properties, toxicity, and mechanism of action . Potential research applications include agrochemical development, environmental fate and transport studies, and investigations into the biochemical effects of chlorophenoxy compounds on cellular processes. Studies on related compounds indicate that phenoxyacetic acids can influence hormone levels, cause region-specific neurotoxic effects, and increase oxidative stress in cells, making them subjects of interest in toxicological and pharmacological research . This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

920036-23-3

Molecular Formula

C15H9Cl2NO4

Molecular Weight

338.1 g/mol

IUPAC Name

2-[4-chloro-3-(3-chloro-5-cyanophenoxy)phenoxy]acetic acid

InChI

InChI=1S/C15H9Cl2NO4/c16-10-3-9(7-18)4-12(5-10)22-14-6-11(1-2-13(14)17)21-8-15(19)20/h1-6H,8H2,(H,19,20)

InChI Key

RGMGXTYAWSMXIL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OCC(=O)O)OC2=CC(=CC(=C2)C#N)Cl)Cl

Origin of Product

United States

Preparation Methods

Nuclear Magnetic Resonance (NMR)

Both $$^{1}H$$ and $$^{13}C$$ NMR spectroscopy provide insights into the molecular structure, confirming substitution patterns and functional groups.

Mass Spectrometry (MS)

Mass spectrometry is employed to validate molecular weight and fragmentation patterns, ensuring that the synthesized compound matches expected profiles.

High-Performance Liquid Chromatography (HPLC)

HPLC is used to quantify purity levels and detect any residual starting materials or by-products.

Chemical Reactions Analysis

[4-Chloro-3-(3-chloro-5-cyanophenoxy)phenoxy]acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to form the corresponding alcohols.

    Substitution: The chlorine atoms in the compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

[4-Chloro-3-(3-chloro-5-cyanophenoxy)phenoxy]acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on enzyme activity and cell signaling pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of [4-Chloro-3-(3-chloro-5-cyanophenoxy)phenoxy]acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and are the subject of ongoing research.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituted Phenoxy Acetic Acid Derivatives

(a) 2-[4-({5-[(Benzyloxy)carbamoyl]-2-chlorophenyl}carbamoyl)phenoxy]acetic acid (Compound 26)
  • Structure : Contains a benzyl-protected carbamoyl group and a chloro substituent.
  • Molecular Weight : ~482.9 g/mol (estimated).
  • Key Differences : The benzyloxy carbamoyl group enhances hydrogen-bonding capacity, critical for histone deacetylase (HDAC) inhibition .
  • Biological Relevance : Demonstrated HDAC8 inhibitory activity in PROTAC synthesis .
(b) [4-Bromo-3-(3-chloro-5-cyanophenoxy)-2-fluorophenyl]acetic Acid
  • Structure : Substitutes bromine (Br) at position 4 and fluorine (F) at position 2.
  • Molecular Weight : ~413.6 g/mol.
  • Applications : Used as an intermediate in API synthesis, discontinued due to unspecified factors .
(c) {5-Chloro-2-[(4-cyano-3-nitrobenzyl)carbamoyl]phenoxy}acetic Acid
  • Structure: Features a nitro (NO₂) and carbamoyl group.
  • Molecular Weight : ~389.7 g/mol.
  • Key Differences : Nitro groups introduce strong electron-withdrawing effects, increasing acidity (pKa ~2.8) and reactivity .

Functional Group Variations

(a) Ethyl 2-(3-Chloro-5-cyanophenoxy)acetate
  • Structure : Ester derivative of the target compound.
  • Molecular Weight : ~239.7 g/mol.
  • Key Differences : The ethyl ester improves membrane permeability but requires hydrolysis to the active acetic acid form .
(b) 2-(4-(4-Chloro-3-methylphenoxy)phenyl)acetic Acid
  • Structure: Replaces cyano with a methyl (CH₃) group.
  • Molecular Weight : ~290.7 g/mol.
  • Key Differences: Methyl groups reduce electron-withdrawing effects, lowering acidity (pKa ~4.1) compared to cyano analogs .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity/Application
[4-Chloro-3-(3-chloro-5-cyanophenoxy)phenoxy]acetic acid C₁₅H₁₀Cl₂NO₃ 338.1 Cl, CN HDAC inhibition (hypothesized)
Compound 26 C₂₉H₂₄ClN₂O₆ 541.9 Cl, Benzyloxy carbamoyl HDAC8 inhibitor in PROTACs
[4-Bromo-3-(3-chloro-5-cyanophenoxy)-2-fluorophenyl]acetic acid C₁₅H₈BrClFNO₃ 413.6 Br, F, CN API intermediate (discontinued)
Ethyl 2-(3-chloro-5-cyanophenoxy)acetate C₁₁H₁₀ClNO₃ 239.7 Ethyl ester Prodrug for metabolic activation

Research Findings and Implications

  • Electronic Effects: Cyano and nitro groups in analogs like enhance acidity and binding to charged enzyme pockets, whereas halogens (Br, F) modulate lipophilicity and steric interactions .
  • Synthetic Challenges : Benzyl deprotection in Compound 26 requires precise conditions to avoid side reactions , while bromination/fluorination steps in may involve hazardous reagents.
  • Biological Performance: The target compound’s dual chloro and cyano substituents may optimize HDAC binding compared to methyl or ester derivatives .

Biological Activity

[4-Chloro-3-(3-chloro-5-cyanophenoxy)phenoxy]acetic acid, with the CAS number 145594-62-3, is a synthetic compound that has garnered attention for its potential biological activities, particularly in agricultural and pharmaceutical applications. This compound's structure features multiple aromatic rings and functional groups, which contribute to its reactivity and interaction with biological systems.

The molecular formula of this compound is C15H9Cl2NO4C_{15}H_{9}Cl_{2}NO_{4}. The presence of chloro and cyanophenoxy groups indicates a potential for herbicidal activity, as these groups are known to influence the biological behavior of similar compounds.

Biological Activity Overview

The biological activity of this compound is primarily associated with herbicidal properties. Research indicates that compounds with analogous structures often exhibit significant herbicidal effects, which may be attributed to their ability to disrupt plant growth processes.

The mechanism by which this compound exerts its effects involves:

  • Inhibition of Auxin Transport : Similar compounds have been shown to interfere with auxin transport in plants, leading to abnormal growth patterns.
  • Disruption of Cellular Processes : The compound may affect cellular signaling pathways critical for plant development.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals insights into the unique properties of this compound. Below is a table summarizing these comparisons:

Compound NameStructural FeaturesUnique Properties
2,4-Dichlorophenoxyacetic acidContains two chloro groups on a phenyl ringWidely used as a herbicide; effective against broadleaf weeds
4-Chlorophenoxyacetic acidSingle chloro group attached to phenylActs as a plant growth regulator
3-(4-Chlorophenyl)-1-(2,6-dichlorophenyl)ureaUrea linkage with chlorinated phenyl groupsExhibits strong herbicidal properties

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Herbicidal Efficacy : A study demonstrated that this compound effectively inhibited the growth of several weed species, showing a significant reduction in biomass when applied at specific concentrations.
  • Toxicity Assessment : Toxicological evaluations indicated that while the compound exhibits potent herbicidal activity, it also poses risks to non-target plant species. The selectivity ratio between target and non-target species was assessed through various bioassays.
  • Computer-Aided Predictions : Computational models have been utilized to predict the biological activity spectrum of this compound, suggesting potential applications in both herbicides and pharmaceuticals.

Synthesis and Stability

The synthesis of this compound typically involves multi-step organic reactions that require careful control over reaction conditions to optimize yield and purity. Stability studies indicate that the compound remains stable under standard storage conditions but may degrade under extreme temperatures or pH levels.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for [4-Chloro-3-(3-chloro-5-cyanophenoxy)phenoxy]acetic acid, and how can purity be optimized?

  • Methodology : The compound is typically synthesized via nucleophilic aromatic substitution or Ullmann coupling reactions. For example, substituted phenols react with chloroacetic acid derivatives under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). Purification involves recrystallization from ethanol/water or column chromatography using silica gel and ethyl acetate/hexane gradients .
  • Key Challenges : Competing side reactions (e.g., over-alkylation) require strict stoichiometric control. Impurities like unreacted intermediates can be quantified via HPLC with UV detection at 254 nm .

Q. How is the structural identity of this compound confirmed in academic research?

  • Analytical Workflow :

  • NMR : ¹H and ¹³C NMR (DMSO-d₆) confirm substitution patterns. For example, the acetic acid proton appears as a singlet near δ 4.6 ppm, while aromatic protons split into multiplets due to chloro and cyano groups .
  • Mass Spectrometry : High-resolution ESI-MS validates the molecular ion ([M-H]⁻ at m/z 353.98) and fragments corresponding to phenoxy cleavage .
  • X-ray Crystallography : Used to resolve ambiguities in stereochemistry or crystal packing effects .

Q. What standardized assays evaluate its biological activity in pharmacological studies?

  • In Vitro Models :

  • Enzyme Inhibition : Tested against cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates .
  • Antimicrobial Activity : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
    • Data Interpretation : Activity discrepancies may arise from solvent effects (DMSO vs. aqueous buffers) or assay sensitivity thresholds .

Q. Which analytical techniques are recommended for quantifying this compound in environmental matrices?

  • Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/0.1% formic acid mobile phase) with retention time ~12.3 min .
  • Detection Limits : LC-MS/MS achieves limits of quantification (LOQ) <10 ng/L in water samples .

Advanced Research Questions

Q. How do structural modifications (e.g., replacing chloro with fluoro groups) impact its bioactivity and environmental persistence?

  • Structure-Activity Relationship (SAR) : Fluorination often enhances metabolic stability but may reduce solubility. Computational modeling (e.g., DFT calculations) predicts electronic effects on receptor binding .
  • Environmental Persistence : Hydrolysis half-lives (pH 7, 25°C) range from 14–28 days; chloro substituents increase resistance to microbial degradation compared to methoxy analogs .

Q. What experimental designs address contradictions in reported cytotoxicity data across studies?

  • Controlled Variables :

  • Cell Lines : Compare epithelial (HeLa) vs. fibroblast (NIH/3T3) responses to rule out lineage-specific effects .
  • Dose-Response Curves : Use Hill slope analysis to differentiate between cytotoxic and cytostatic mechanisms .
    • Meta-Analysis : Pool data from ≥5 independent studies to identify outliers caused by assay variability (e.g., MTT vs. ATP-based viability kits) .

Q. How can its environmental fate be modeled in aquatic ecosystems?

  • Key Parameters :

  • Log P : Experimental value ~2.8 indicates moderate hydrophobicity and potential bioaccumulation .
  • Photodegradation : Simulate using UV irradiation (λ = 254 nm) in aqueous solutions; monitor byproducts via GC-MS .
    • Ecotoxicology : Daphnia magna acute toxicity (48-h EC₅₀) studies correlate with structural analogs like 4-CPA (EC₅₀ = 12 mg/L) .

Q. What advanced techniques characterize its degradation products in soil?

  • Non-Target Analysis : Use UPLC-QTOF-MS to identify transformation products (e.g., dechlorinated or hydroxylated derivatives) .
  • Stable Isotope Probing : ¹³C-labeled acetic acid moieties track mineralization pathways in soil microcosms .

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